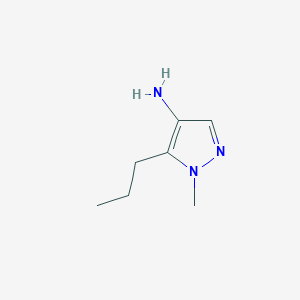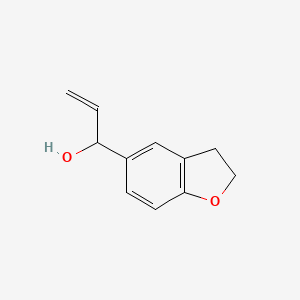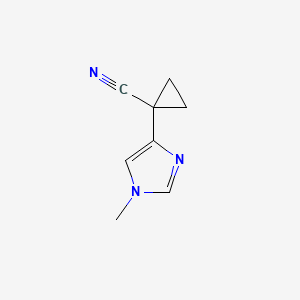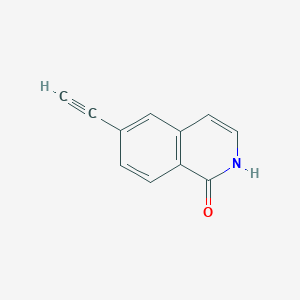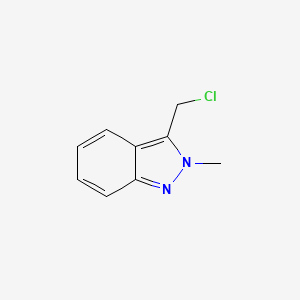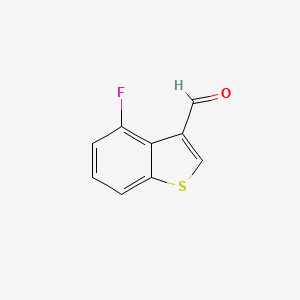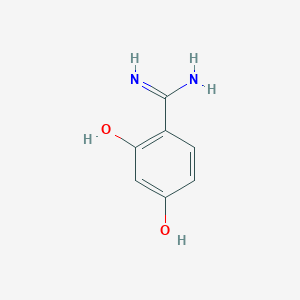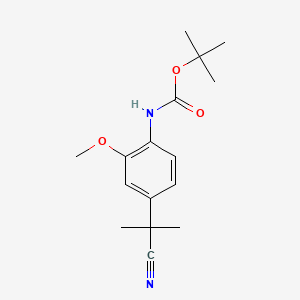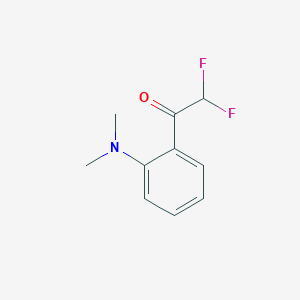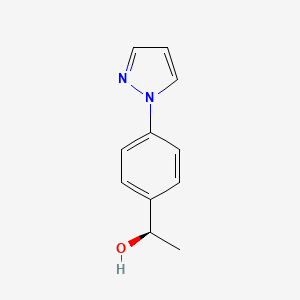
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is an organofluorine compound that features a cyclopentane ring substituted with a carboxylic acid group and a fluorinated aromatic ring. Organofluorine compounds are known for their broad spectrum of biological properties, including anti-inflammatory, antitumor, antibacterial, hypolipidemic, and antidepressant activities .
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the alkylation of 2-(3-fluoro-4-methylphenyl)acetonitrile with 1,4-dibromobutane in the presence of sodium hydride. The resulting 1-(3-fluoro-4-methylphenyl)cyclopentane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in ethylene glycol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biological processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)cyclopentane-1-carboxylic acid
- 1-(3-Trifluoromethylphenyl)cyclopentane-1-carboxylic acid These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The presence of different substituents can significantly impact their chemical reactivity and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C13H15FO2 |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO2/c1-9-4-5-10(8-11(9)14)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZZTKIVDCDLMYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



